molecular formula C13H19NO3 B12308456 2-Amino-5-(benzyloxy)-4-methylpentanoic acid

2-Amino-5-(benzyloxy)-4-methylpentanoic acid

Cat. No.: B12308456
M. Wt: 237.29 g/mol
InChI Key: VVXODUGDJIQSTF-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)-4-methylpentanoic acid is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzyloxy)-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(benzyloxy)-4-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(benzyloxy)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, while the benzyloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar structure but lacks the benzyloxy group.

    4-Methylpentanoic acid: Similar backbone but lacks the amino and benzyloxy groups.

    Benzyloxyacetic acid: Contains the benzyloxy group but has a different backbone.

Uniqueness

2-Amino-5-(benzyloxy)-4-methylpentanoic acid is unique due to the presence of both the amino and benzyloxy groups on a pentanoic acid backbone

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-amino-4-methyl-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16)

InChI Key

VVXODUGDJIQSTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)N)COCC1=CC=CC=C1

Origin of Product

United States

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